GSK-2586881
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK2586881; GSK 2586881; GSK-2586881; APN01; APN 01; APN-01. |
Origin of Product |
United States |
Contextualization of Gsk 2586881 As a Recombinant Angiotensin Converting Enzyme 2 Ace2 in Biomedical Research
Overview of the Renin-Angiotensin System (RAS) in Physiological and Pathophysiological Processes
The renin-angiotensin system (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance. clinicaltrials.gov The classical pathway of the RAS begins with the enzyme renin, which is produced by the kidneys and cleaves angiotensinogen (B3276523) to form angiotensin I (Ang I). ahajournals.org Angiotensin-converting enzyme (ACE) then converts Ang I into the potent vasoconstrictor angiotensin II (Ang II). ahajournals.orgnih.gov
Ang II is the primary effector molecule of the classical RAS, exerting its effects by binding to the angiotensin II type 1 receptor (AT1R). ahajournals.org This binding triggers a cascade of physiological responses, including vasoconstriction, inflammation, fibrosis, and sodium and water retention, all of which contribute to an increase in blood pressure. clinicaltrials.govahajournals.orgdrugbank.com While essential for maintaining normal physiological function, overactivation of the ACE/Ang II/AT1R axis is implicated in the development and progression of numerous cardiovascular and renal diseases. imrpress.com
Elucidation of Angiotensin-Converting Enzyme 2 (ACE2) as a Counter-Regulatory Component of the RAS Axis
The discovery of angiotensin-converting enzyme 2 (ACE2) unveiled a new, counter-regulatory arm of the RAS. nih.govahajournals.org ACE2 is a carboxypeptidase that functions as a negative regulator of the classical RAS. ahajournals.orgnih.gov Its primary role is to degrade Ang II into the vasodilator peptide angiotensin-(1-7) (Ang-(1-7)). nih.govconsensus.app Ang-(1-7) then binds to the Mas receptor, mediating effects that generally oppose those of Ang II, such as vasodilation, anti-inflammation, and anti-proliferation. ahajournals.orgnih.govascopubs.org
ACE2 can also cleave a single amino acid from Ang I to form angiotensin-(1-9), which can then be converted to Ang-(1-7) by ACE. nih.gov However, the catalytic efficiency of ACE2 for Ang II is significantly higher than for Ang I, indicating that its main function is the conversion of Ang II to Ang-(1-7). nih.gov By reducing levels of the vasoconstrictor Ang II and increasing levels of the vasodilator Ang-(1-7), ACE2 plays a crucial role in maintaining cardiovascular homeostasis and protecting against the detrimental effects of RAS overactivation. nih.govahajournals.org
| Component | Primary Function in the Renin-Angiotensin System |
|---|---|
| Renin | Converts angiotensinogen to angiotensin I. ahajournals.org |
| Angiotensin-Converting Enzyme (ACE) | Converts angiotensin I to angiotensin II. ahajournals.orgnih.gov |
| Angiotensin II (Ang II) | Potent vasoconstrictor, pro-inflammatory, and pro-fibrotic actions. clinicaltrials.govahajournals.orgdrugbank.com |
| Angiotensin-Converting Enzyme 2 (ACE2) | Degrades angiotensin II to angiotensin-(1-7), counteracting the effects of Ang II. nih.govconsensus.app |
| Angiotensin-(1-7) | Vasodilatory, anti-inflammatory, and anti-proliferative properties. ascopubs.org |
Rationale for ACE2 Modulation as a Research Focus in Inflammatory and Vascular Pathologies
Given the opposing roles of the classical and counter-regulatory arms of the RAS, the balance between ACE and ACE2 activity is critical. A disruption in this balance, often characterized by reduced ACE2 expression or activity, can lead to an overabundance of Ang II and contribute to the pathogenesis of various inflammatory and vascular diseases. imrpress.com For instance, an imbalanced ACE/ACE2 ratio has been observed in conditions such as heart and kidney fibrosis and pulmonary inflammation. imrpress.com
The recognition of ACE2's protective role has made it a compelling target for therapeutic intervention. ahajournals.org Research has shown that enhancing ACE2 activity could be beneficial in diseases associated with elevated Ang II levels. guidetopharmacology.org In preclinical models, increasing ACE2 levels has been shown to prevent and even reverse heart failure phenotypes. ahajournals.org Furthermore, the ACE2/Ang-(1-7)/Mas receptor axis is known to have anti-inflammatory properties in the vascular system. portlandpress.com This has led to the exploration of strategies to modulate ACE2 activity as a means to treat conditions like pulmonary arterial hypertension (PAH), acute respiratory distress syndrome (ARDS), and even cancer. ascopubs.orgscispace.comersnet.org
Introduction to Recombinant Human ACE2 (rhACE2) Formulations, Specifically GSK-2586881, in Preclinical Investigation
To investigate the therapeutic potential of boosting ACE2 activity, researchers developed recombinant human ACE2 (rhACE2) formulations. This compound (also known as alunacedase alfa or APN01) is a soluble, glycosylated form of human ACE2. drugbank.commedindia.net This recombinant enzyme was designed to supplement the body's natural ACE2, thereby enhancing the degradation of Ang II to Ang-(1-7). drugbank.comascopubs.org
This compound has been the subject of numerous preclinical and early-phase clinical studies to evaluate its effects in various disease models. For example, it has been investigated for its potential to treat acute lung injury (ALI) and ARDS. medindia.netd-nb.infonih.gov Studies in animal models of ALI demonstrated that rhACE2 could attenuate lung injury. scispace.comnih.gov Furthermore, a phase II clinical trial in patients with ARDS showed that this compound administration led to a rapid decrease in plasma Ang II levels and a corresponding increase in Ang-(1-7) and Ang-(1-5) levels. d-nb.infonih.gov The compound has also been studied in the context of pulmonary arterial hypertension, where it showed potential hemodynamic benefits. ersnet.orgnih.gov These investigations have provided valuable insights into the therapeutic utility of modulating the RAS through exogenous ACE2 administration.
| Compound Name | Synonyms/Alternate Names |
|---|---|
| This compound | recombinant human ACE2 (rhACE2), Alunacedase alfa, APN01 drugbank.compatsnap.com |
| Angiotensin I | Ang I nih.gov |
| Angiotensin II | Ang II nih.gov |
| Angiotensin-(1-7) | Ang-(1-7) nih.gov |
| Angiotensin-(1-9) | Ang-(1-9) ahajournals.org |
Molecular and Cellular Mechanism of Action Research for Gsk 2586881
Enzymatic Activity and Substrate Specificity Studies of GSK-2586881 in In Vitro Systems
This compound is a recombinant form of human angiotensin-converting enzyme 2 (ACE2), an enzyme that plays a crucial role in the Renin-Angiotensin System (RAS). drugbank.comvulcanchem.com The RAS is a hormonal cascade that regulates blood pressure and fluid balance.
Angiotensin II Hydrolysis and Angiotensin-(1-7) Generation Pathways
The primary enzymatic function of this compound is the hydrolysis of Angiotensin II (Ang II) into Angiotensin-(1-7) (Ang-(1-7)). drugbank.comquora.com Ang II is a potent vasoconstrictor that increases blood pressure, promotes inflammation, and stimulates the production of reactive oxygen species. drugbank.com Conversely, Ang-(1-7) is a vasodilator with anti-inflammatory properties. drugbank.com By converting Ang II to Ang-(1-7), this compound helps to counterbalance the detrimental effects of excessive Ang II. drugbank.com This mechanism is thought to be protective in conditions such as acute respiratory distress syndrome (ARDS), where elevated Ang II levels contribute to lung injury. drugbank.comchegg.com
Modulation of Other Angiotensin Peptides and Metabolites by this compound
In addition to its primary action on Angiotensin II, this compound also influences other peptides within the Renin-Angiotensin System. Clinical studies have shown that administration of this compound can lead to an increase in the levels of Angiotensin 1-5. patsnap.com This suggests a broader role for the enzyme in the intricate network of angiotensin metabolism.
Protein-Protein Interaction Research of this compound with Cellular and Viral Components
Beyond its enzymatic functions, the interactions of this compound with other proteins are a key aspect of its mechanism of action.
Investigation of Decoy Receptor Function for Viral Entry Mechanisms
A significant area of research has been the potential for this compound to act as a decoy receptor for viruses that use the endogenous ACE2 receptor for cellular entry, such as coronaviruses. nih.govacademax.com By binding to the spike (S) protein of these viruses, this compound can competitively inhibit the virus from attaching to the ACE2 receptor on host cells, thereby blocking viral entry and replication. nih.govacademax.com This mechanism has been a major focus of investigation, particularly in the context of SARS-CoV-2.
Analysis of this compound Interactions with Cellular Receptors and Associated Signaling Complexes
The direct interactions of this compound with cellular receptors and their associated signaling complexes are less well-defined in the available literature. While its primary interaction is with its substrate, Angiotensin II, and viral spike proteins, further research is needed to fully elucidate any other direct protein-protein interactions that may modulate cellular signaling.
Elucidation of Downstream Signaling Pathway Modulation by this compound in Cellular Models
Impact on Inflammatory Signaling Cascades (e.g., NF-κB, Cytokine Production)
Research indicates that this compound exerts significant anti-inflammatory effects by modulating key signaling molecules and pathways. A primary target is the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. mdpi.com In a mouse model of sepsis-induced cardiac dysfunction, administration of rhACE2 (this compound) was found to partially inhibit the activation of NF-κB in heart tissue. nih.gov This inhibitory action is critical, as Ang II is known to be involved in NF-κB-mediated activation of the NLRP3 inflammasome, a key component of the innate immune response. nih.gov
The compound's impact extends to the production of various cytokines. In clinical research involving patients with pulmonary arterial hypertension (PAH), administration of this compound led to a broad suppression of circulating inflammatory cytokines. nih.gov As early as two hours post-administration, a notable suppression of cytokines including Interleukin-10 (IL-10), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNFα) was observed. nih.gov These anti-inflammatory effects were sustained, with significantly reduced levels of IL-1β, Interleukin-6 (IL-6), Interleukin-8 (IL-8), and TNFα detected at two weeks post-infusion. nih.gov Similarly, in studies of acute respiratory distress syndrome (ARDS), a trend towards decreased IL-6 concentrations was noted in subjects treated with this compound compared to placebo. researchgate.net This modulation of pro-inflammatory cytokines is a direct consequence of shifting the balance from the pro-inflammatory Ang II to the anti-inflammatory Ang-(1-7). nih.govmdpi.com
| Cytokine | Effect Observed | Time Point | Reference |
|---|---|---|---|
| IL-1β | Suppression/Reduction | 2 hours & 2 weeks | nih.gov |
| IL-2 | Suppression | 2 hours | nih.gov |
| IL-6 | Reduction | 2 weeks | nih.gov |
| IL-8 | Reduction | 2 weeks | nih.gov |
| IL-10 | Suppression | 2 hours | nih.gov |
| TNFα | Suppression/Reduction | 2 hours & 2 weeks | nih.gov |
Influence on Oxidative Stress Pathways and Reactive Oxygen Species Generation
This compound has demonstrated a capacity to mitigate oxidative stress by influencing key biomarkers and antioxidant enzymes. Oxidative stress is a known contributor to the pathology of conditions like pulmonary arterial hypertension (PAH). nih.gov
In a study with PAH patients, this compound administration was associated with a significant reduction in whole-body oxidant stress. nih.gov This was evidenced by a decrease in plasma levels of 3-nitrotyrosine, a marker of cell damage and inflammation resulting from the interaction of proteins with reactive nitrogen species. nih.govnih.govhmdb.ca Plasma nitrotyrosine levels in treated PAH patients fell significantly at both four and 24 hours post-infusion, reaching levels comparable to healthy controls. nih.gov
Further evidence of reduced oxidative stress was the observed decrease in the plasma ratio of isoprostanes to isofurans, which suggests improved oxygenation. nih.gov Additionally, this compound administration led to a significant increase in the plasma levels of Superoxide (B77818) Dismutase 2 (SOD2) at two weeks post-infusion. nih.gov SOD2 is a critical mitochondrial antioxidant enzyme that catalyzes the breakdown of superoxide radicals, and its induction points to an enhancement of the body's enzymatic antioxidant defenses. nih.govresearchgate.net These effects are linked to the ACE2/Ang-(1-7) axis, which is known to reduce oxidative stress. nih.gov
| Biomarker | Effect Observed | Time Point | Reference |
|---|---|---|---|
| 3-Nitrotyrosine | Significant Decrease | 4 hours & 24 hours | nih.gov |
| Isoprostane:Isoforan Ratio | Significant Decrease | 4 hours | nih.gov |
| Superoxide Dismutase 2 (SOD2) | Significant Increase | 2 weeks | nih.gov |
Effects on Cell Survival, Apoptosis, and Necroptosis Pathways
The mechanism of this compound is intrinsically linked to pathways governing cell survival and programmed cell death. By catalyzing the conversion of Ang II to Ang-(1-7), this compound promotes the functions of the ACE2/Ang-(1-7)/Mas receptor axis, which is known to have anti-apoptotic effects in the cardiovascular system. nih.gov Ang II itself can activate signaling cascades that lead to apoptosis, and these effects are counter-regulated by the protective ACE2 pathway. ahajournals.org Therefore, by reducing Ang II levels and increasing Ang-(1-7), this compound is believed to shift the cellular balance towards survival and away from apoptosis. nih.govnih.gov
In a model of sepsis-induced cardiac dysfunction, rhACE2 (this compound) was shown to diminish cell pyroptosis, another form of programmed cell death, in heart tissue. nih.gov However, direct research specifically investigating the effects of this compound on the molecular machinery of apoptosis (e.g., caspase activation) or necroptosis (e.g., RIPK1/RIPK3 signaling) in controlled in vitro settings is not extensively detailed in the available literature. While other compounds from GSK have been studied in the context of necroptosis, these are chemically distinct from this compound and target different proteins like RIPK3. rndsystems.com The anti-apoptotic role of this compound is thus primarily inferred from the known downstream effects of its enzymatic activity within the renin-angiotensin system.
Cellular Phenotypic Responses to this compound in Controlled In Vitro Environments
Vascular Endothelial Cell Function and Barrier Integrity Studies
The endothelium is a primary site of action for the components of the renin-angiotensin system. The product of this compound's enzymatic activity, Ang-(1-7), exerts significant effects on vascular endothelial cells. In vitro studies using human aortic endothelial cells have shown that Ang-(1-7) stimulates the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO) through the Mas receptor. ahajournals.orgnih.gov This process is mediated via the Akt-dependent signaling pathway. ahajournals.orgnih.gov The release of NO is a critical factor in promoting vasodilation and maintaining vascular health. oup.com
Furthermore, the ACE2/Ang-(1-7) axis is associated with improving endothelial dysfunction and reducing vascular leak, a key aspect of barrier integrity. nih.gov By counteracting the effects of Ang II, which can impair insulin (B600854) signaling in endothelial cells, Ang-(1-7) helps restore the insulin-induced Akt/eNOS activation and NO production in vitro. oup.com While direct in vitro studies on vascular permeability using this compound are limited, the established mechanisms of its product, Ang-(1-7), strongly suggest a role in maintaining endothelial cell function and barrier integrity. researchgate.netsigmaaldrich.com
Lung Epithelial Cell Responses and Fibrotic Pathway Modulation
Dysfunction of lung epithelial cells is a key driver of pulmonary fibrosis. bmc.orgbu.edu The ACE2 axis, which this compound augments, plays a protective role in this context. nih.gov Animal studies have shown that administration of this compound reduces pulmonary vascular remodeling in a bleomycin-induced model of lung fibrosis. imrpress.comresearchgate.net This anti-remodeling effect is tied to the modulation of pro-fibrotic pathways. The ACE2/Ang-(1-7)/Mas axis is known to counteract pro-inflammatory and pro-fibrotic cytokines, including transforming growth factor-β (TGF-β), a central mediator of fibrosis. ahajournals.org
While direct in vitro studies of this compound on lung epithelial cells are not widely published, research collaborations are underway to develop such models to better understand the biology of fibrotic lung disease. bmc.orgfiercebiotech.comnews-medical.net In clinical trials for ARDS, treatment with this compound was observed to increase concentrations of surfactant protein D (SP-D), a protein expressed by lung epithelial cells that may indicate an effect on alveolar capillary permeability or an anti-inflammatory response within the lung. amegroups.org The anti-fibrotic potential of this compound is primarily supported by its known antagonism of the pro-fibrotic Ang II pathway and data from animal models of lung injury.
Myocardial Cell Function and Hypertrophy Research
This compound has been shown to have direct effects on myocardial cells, counteracting pathological hypertrophy and fibrosis. nih.govimrpress.com In vitro studies using cultured adult cardiomyocytes and cardiac fibroblasts have demonstrated that rhACE2 (this compound) can suppress the direct effects of Ang II. ahajournals.org Ang II is known to induce hypertrophy and the expression of profibrotic genes in these cells. ahajournals.org
Specifically, rhACE2 was shown to prevent Ang II-induced oxidative stress and the activation of the ERK1/2 signaling pathway in cultured cardiomyocytes and cardiac fibroblasts. ahajournals.org In ACE2-deficient mice, rhACE2 treatment attenuated Ang II-induced ventricular hypertrophy and fibrosis. ahajournals.org The anti-hypertrophic effects of the ACE2 pathway are partly mediated by the generation of Ang-(1-9) and Ang-(1-7), which have been shown to have anti-hypertrophic effects in cardiomyocytes. nih.govactivemotif.comabcam.com These findings from in vitro and animal models indicate that this compound directly modulates myocardial cell signaling to prevent pathological remodeling and hypertrophy. amegroups.orgahajournals.org
Preclinical Efficacy and Pharmacological Characterization of Gsk 2586881 in Research Models
Development and Application of In Vitro Disease Models for GSK-2586881 Research
In vitro models are crucial for elucidating the cellular and molecular mechanisms of drug action. For this compound, these models have been instrumental in understanding its effects on the key pathological processes of vascular remodeling, lung injury, and cardiac dysfunction.
The remodeling of pulmonary arteries is a central pathological feature of pulmonary arterial hypertension (PAH), characterized by excessive proliferation of pulmonary artery smooth muscle cells (PASMCs). frontiersin.org In vitro cell culture systems are designed to replicate this phenomenon. These systems typically involve the culture of human PASMCs, which can be stimulated with mitogens like platelet-derived growth factor (PDGF) or Ang II to induce a disease-like state of hyperproliferation and hypertrophy. frontiersin.orgphysiology.org
The renin-angiotensin system, particularly the ACE/Ang II/AT1R axis, is known to promote the aberrant proliferation and migration of PASMCs that drive the vascular remodeling process in PAH. mdpi.comphysiology.org Given that this compound functions as a recombinant human ACE2, its role is to degrade Ang II. imrpress.com Therefore, its application in these cell culture systems is intended to investigate whether it can inhibit or reverse the pro-proliferative effects of Ang II on PASMCs, providing a direct measure of its anti-remodeling potential at the cellular level.
Table 1: In Vitro Model for Pulmonary Vascular Remodeling
| Component | Description | Purpose in Modeling | Relevance to this compound |
|---|---|---|---|
| Cell Type | Primary Human Pulmonary Artery Smooth Muscle Cells (PASMCs) | The key cell type responsible for the muscularization and thickening of pulmonary arterioles in PAH. | To directly assess the drug's effect on the cells driving the pathology. |
| Culture Medium | Basal medium (e.g., M199) with low serum (e.g., 0.1% FBS) | A serum-deprived state to quiesce the cells before stimulation, establishing a baseline. | Allows for the specific effects of subsequent stimuli and inhibitors to be measured without confounding factors. |
| Pathological Stimulus | Angiotensin II (Ang II) | A potent vasoconstrictor and mitogen that promotes PASMC growth and is implicated in PAH pathology. physiology.org | To induce a state of cellular hypertrophy and hyperproliferation that mimics vascular remodeling. |
| Test Compound | This compound (rhACE2) | The investigational drug, which enzymatically degrades Ang II. imrpress.com | To determine if the compound can prevent or reverse the pathological changes induced by Ang II. |
| Assay Endpoints | DNA Synthesis (e.g., [³H]thymidine incorporation), Protein Synthesis, Cell Count, Cell Size | Quantitative measures of cell proliferation and hypertrophy. physiology.org | To quantify the efficacy of this compound in inhibiting the cellular hallmarks of vascular remodeling. |
Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), involve complex interactions between different cell types, including alveolar epithelial cells and fibroblasts. nih.gov Advanced in vitro models have been developed to better replicate this complex microenvironment.
Two-dimensional (2D) co-cultures and more physiologically relevant three-dimensional (3D) organotypic models are used to study the interplay between epithelial injury and subsequent fibrotic responses. nih.govresearchgate.net A typical 3D model might involve culturing primary human alveolar type II (AT2) epithelial cells on a matrix that contains embedded pulmonary fibroblasts. nih.gov This setup allows for direct cell-to-cell contact and communication, which is critical for studying repair and fibrosis processes. nih.gov this compound was investigated in clinical trials for ALI and ARDS, making these advanced models highly relevant for preclinical assessment. guidetopharmacology.orgclinicaltrials.gov In such a system, an injurious agent (e.g., bleomycin (B88199), inflammatory cytokines) could be introduced to simulate lung damage, and the potential of this compound to protect epithelial cells or prevent fibroblast activation and collagen deposition would be evaluated.
Table 2: Advanced Co-Culture Models for Lung Injury and Fibrosis
| Model Type | Cellular Components | Key Features | Application for this compound Research |
|---|---|---|---|
| 2D Co-Culture | Alveolar Epithelial Cells, Lung Fibroblasts | Cells are grown as monolayers in the same culture dish, allowing for communication via secreted factors. | Initial screening of the compound's ability to modulate fibroblast activation or protect epithelial cells from soluble injurious stimuli. |
| 3D Organotypic Co-Culture | Primary Alveolar Type II (AT2) Cells, Pulmonary Fibroblasts | AT2 cells form a monolayer on top of a fibroblast-containing matrix, mimicking alveolar structure and allowing direct cell-cell contact. nih.gov | To assess the effect of this compound on epithelial barrier integrity, cell proliferation/repair, and fibroblast-to-myofibroblast differentiation in a tissue-like context. |
| Air-Liquid Interface (ALI) Co-Culture | Alveolar Epithelial Cells, Macrophages, Fibroblasts | Epithelial cells are cultured on a porous membrane with air on the apical side and media on the basal side, where fibroblasts and immune cells can be located. researchgate.net | To model injury from airborne substances and test the ability of this compound to mitigate inflammation and fibrotic signaling in a more realistic exposure scenario. |
Myocardial dysfunction and adverse cardiac remodeling are often associated with conditions like PAH and can be driven by factors such as pressure overload and elevated Ang II levels. imrpress.com In vitro models that co-culture cardiomyocytes and cardiac fibroblasts are used to study the pathological interactions that lead to cardiac hypertrophy and fibrosis. frontiersin.org
These models can range from 2D monolayers to more complex 3D cardiac spheroids, often utilizing human induced pluripotent stem cell (iPSC)-derived cardiomyocytes and fibroblasts to ensure human relevance. frontiersin.orgfujifilmcdi.com The inclusion of fibroblasts is critical, as they play a major role in extracellular matrix production and the development of fibrosis. Preclinical studies have shown that this compound can alleviate cardiac remodeling induced by pressure overload and Ang II. imrpress.com Testing the compound in these co-culture systems would allow researchers to dissect its direct effects on cardiomyocyte health and its ability to prevent the activation of fibroblasts into pro-fibrotic myofibroblasts.
Table 3: In Vitro Models for Myocardial Dysfunction
| Model Feature | Description | Purpose in Research | Relevance to this compound |
|---|---|---|---|
| Cell Types | iPSC-derived Cardiomyocytes, iPSC-derived Cardiac Fibroblasts | Provides a genetically matched, human-relevant system to study cellular interactions. fujifilmcdi.com | To investigate the compound's effect on human cardiac cells in a controlled environment. |
| Culture Format | 2D Monolayer or 3D Spheroid | 2D is suitable for high-throughput screening. 3D spheroids offer more tissue-like properties, including improved cell-cell connections and extracellular matrix. frontiersin.org | To study effects on electrophysiology, contractility, and hypertrophy in different levels of complexity. |
| Pathological Stimulus | Angiotensin II, Mechanical Stretch, Hypoxia | Induces hypertrophy in cardiomyocytes and activation/proliferation of fibroblasts, mimicking cardiac stress. | To simulate the conditions that this compound is intended to counteract. |
| Key Endpoints | Cell size (hypertrophy), expression of fibrotic markers (e.g., collagen), contractile function, cell viability. | To measure the extent of pathological remodeling and the potential therapeutic effect of a compound. | To determine if this compound can prevent hypertrophy and fibrosis at the cellular level. |
Utilization of In Vivo Animal Models for Pathophysiological Investigation of this compound
Animal models are indispensable for evaluating the systemic effects of a drug candidate in a complex living organism, bridging the gap between in vitro findings and human clinical trials.
To test the efficacy of this compound in PAH, researchers have utilized well-established animal models that recapitulate key aspects of the human disease. Two common models are the monocrotaline (B1676716) (MCT) rat model and the chronic hypoxia-induced mouse or rat model.
In the MCT model, a single injection of the plant-derived toxin causes endothelial damage, leading to progressive pulmonary vascular remodeling, increased pulmonary arterial pressure, and right ventricular hypertrophy over several weeks. mdpi.com The chronic hypoxia model involves housing animals in a low-oxygen environment, which stimulates vasoconstriction and vascular remodeling. physiology.org Studies have demonstrated that direct administration of this compound leads to anti-remodeling effects in animal models of pulmonary hypertension and can even reverse established disease in a mouse model of familial PAH. researchgate.netimrpress.com
Table 4: Preclinical Findings of this compound in a Familial PAH Mouse Model
| Finding | Description of Effect | Source |
|---|---|---|
| Reversal of Established PAH | Administration of this compound reversed established pulmonary hypertension in the animal model. | researchgate.netimrpress.com |
| Anti-Remodeling Effects | The compound demonstrated anti-remodeling effects within the pulmonary vasculature. | researchgate.netimrpress.com |
| Mechanism Confirmation | The therapeutic effects are consistent with the compound's function of degrading Angiotensin II, a key mediator of vascular remodeling. | mdpi.comimrpress.com |
Given that this compound was clinically developed for ALI/ARDS, its evaluation in relevant animal models was a critical step. clinicaltrials.gov These models aim to replicate the severe inflammation, epithelial and endothelial injury, and impaired gas exchange seen in human patients.
A widely used model is the administration of bleomycin directly into the trachea of mice. Bleomycin induces an initial inflammatory phase followed by the development of significant pulmonary fibrosis, a process that shares pathways with the fibroproliferative phase of ARDS. Research has shown that this compound reduced pulmonary vascular remodeling in the murine bleomycin model, indicating a potential to mitigate the structural damage associated with severe lung injury. imrpress.com
Table 5: Preclinical Findings of this compound in a Murine Lung Injury Model
| Model | Key Pathological Feature Induced | Observed Effect of this compound | Source |
|---|---|---|---|
| Bleomycin-Induced Lung Injury | Inflammation, Fibrosis, Pulmonary Vascular Remodeling | Reduced pulmonary vascular remodeling. | imrpress.com |
Models of Cardiac Dysfunction and Ventricular Remodeling
This compound, a recombinant human angiotensin-converting enzyme 2 (rhACE2), has demonstrated potential in mitigating cardiac dysfunction and adverse ventricular remodeling in preclinical studies. In a murine model of right ventricular pressure overload, this compound was shown to directly suppress pathological remodeling of the right ventricle, which led to enhanced cardiac performance. nih.govresearchgate.net Furthermore, in a mouse model where cardiac remodeling was induced by pressure overload and angiotensin II, this compound administration alleviated these changes. researchgate.netnih.gov
The development of heart failure is often preceded by left ventricular remodeling and dysfunction. hfsa.org Cardiac remodeling involves molecular, genetic, cellular, and interstitial alterations that change the heart's size and shape, leading to systolic and diastolic dysfunction. imrpress.com In animal models of pulmonary arterial hypertension (PAH), direct administration of this compound has exhibited anti-remodeling effects. researchgate.net Specifically, it has been observed to attenuate pulmonary vascular remodeling. nih.govresearchgate.net
While preclinical data suggest a beneficial role in cardiac remodeling, the translation to clinical settings presents a more complex picture. In patients with PAH, it is challenging to separate the direct myocardial effects of a therapy from its impact on the pulmonary vasculature. nih.gov Meta-analyses of clinical data with established PAH medications suggest that the direct impact on the myocardium is limited. nih.gov A phase IIa clinical trial with this compound in PAH patients receiving background therapy did not show consistent or sustained effects on acute cardiopulmonary hemodynamics, including cardiac index and mean pulmonary artery pressure. nih.govresearchgate.netnih.govresearchgate.net However, the potential long-term benefits on chronic vascular remodeling remain an area for further investigation. nih.govnih.govresearchgate.net
Renal Impairment and Fibrosis Models
Preclinical research indicates that this compound may have reno-protective effects. researchgate.net In Akita mice, a model for diabetic kidney disease, this compound was found to improve the condition by decreasing albuminuria and restoring normal blood pressure. researchgate.net Renal fibrosis is a common characteristic of chronic kidney disease (CKD), marked by excessive buildup of extracellular matrix, which leads to scarring and loss of kidney function. nephrix-biosolutions.com
Various animal models are utilized to study renal fibrosis and the potential efficacy of therapeutic agents. These include models like unilateral ureteral obstruction (UUO), which is a rapid surgical model for screening anti-fibrotic compounds, and adenine (B156593) diet-induced CKD, which reflects human pathology. nephrix-biosolutions.com Other models involve inducing acute kidney injury (AKI) that transitions to CKD, such as the folic acid-induced renal injury model, which primarily affects the proximal renal tubules and leads to inflammation and fibrosis. nih.govmedsci.org The unilateral ischemia-reperfusion injury model is also considered clinically relevant for studying the AKI-to-CKD transition. nih.govmdpi.com
Studies have shown that inhibiting the glycogen (B147801) synthase kinase-3β (GSK-3β)/Snail pathway can reduce renal fibrosis. medsci.org In mouse models of folic acid-induced injury and diabetic nephropathy, inhibiting GSK-3β expression and activity has been shown to decrease the occurrence of renal fibrosis. medsci.org While the direct effects of this compound on specific fibrotic pathways in these renal models are not extensively detailed in the provided search results, its beneficial effects on diabetic kidney disease suggest a potential role in mitigating renal fibrosis. researchgate.net
Pharmacodynamic Biomarker Research in Preclinical Studies of this compound
Assessment of Renin-Angiotensin System Peptide Levels and Ratios in Animal Plasma and Tissues
This compound, as a recombinant human angiotensin-converting enzyme 2 (rhACE2), directly impacts the renin-angiotensin system (RAS). clinicaltrials.gov Its primary mechanism is the cleavage of angiotensin II (Ang II) into angiotensin-(1-7) [Ang(1-7)]. clinicaltrials.gov Preclinical and clinical studies have consistently demonstrated that administration of this compound leads to a rapid and sustained reduction in Ang II levels and a corresponding increase in Ang(1-7) and angiotensin-(1-5) [Ang(1-5)]. nih.govnih.govnih.govresearchgate.netescholarship.org
In a mouse model of acute Ang II-dependent hypertension, this compound administration effectively cleaved Ang II and helped restore normal blood pressure. nih.gov The increase in GSK2586881 levels has been shown to prolong the reduction of Ang II levels while keeping Ang(1-7) levels elevated for at least 24 hours. nih.gov The ratio of Ang II to Ang(1-7) is a key pharmacodynamic biomarker, and treatment with GSK2586881 has been shown to significantly decrease this ratio. nih.govclinicaltrials.gov In a study involving induced hypoxia and exercise, GSK2586881 treatment led to a significant decrease in Ang II levels compared to placebo at all measured time points. researchgate.net While Ang(1-7) levels remained low in the placebo group, they continuously increased following GSK2586881 infusion. researchgate.net
Table 1: Effects of this compound on Renin-Angiotensin System Peptides
Analysis of Inflammatory Mediators (e.g., Interleukins, Chemokines) in Biological Samples
Inflammation is a key component in the pathophysiology of many cardiovascular and renal diseases. researchgate.netfrontiersin.org The renin-angiotensin system is known to interact with inflammatory pathways. researchgate.net Proinflammatory cytokines, such as interleukins (IL) and chemokines, are released by immune cells in response to injury or pathogens and play a significant role in disease pathogenesis. mdpi.com
Specific inflammatory mediators like IL-1β, IL-6, and tumor necrosis factor-α (TNF-α) are implicated in the lung injury seen in Acute Respiratory Distress Syndrome (ARDS). mdpi.com Similarly, in hypertension, patients often have elevated plasma levels of proinflammatory cytokines, including IL-17A. revistanefrologia.com Preclinical studies in mice have shown that IL-17A can increase blood pressure. revistanefrologia.com Furthermore, the accumulation of inflammatory immune mediators such as IL-6, IL-8, and various chemokines (CXCL1, CXCL9, CXCL10, CXCL11, CXCL12) contributes to the tumor microenvironment. ecancer.org
While the direct modulatory effects of this compound on a broad spectrum of interleukins and chemokines in preclinical models are not extensively detailed in the provided search results, its mechanism of action through the RAS suggests a potential to influence inflammatory responses. Ang II itself can have pro-inflammatory effects, contributing to inflammation in the pulmonary vasculature. clinicaltrials.gov By reducing Ang II levels, GSK2586881 may indirectly attenuate these inflammatory processes.
Quantification of Oxidative Stress Markers (e.g., Superoxide (B77818) Dismutase Activity, Lipid Peroxidation)
Oxidative stress is a critical factor in the development of various diseases. nih.gov It arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov Key enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com SOD is the first line of defense, converting superoxide radicals into hydrogen peroxide, which is then dealt with by CAT and GPx. mdpi.comdovepress.com Lipid peroxidation, often measured by levels of malondialdehyde (MDA), is a marker of oxidative damage. nih.gov
In the context of diseases like diabetes, hyperglycemia can accelerate glycation reactions, which can compromise antioxidant defenses by impairing SOD function. mdpi.com This leads to an accumulation of ROS and subsequent tissue damage. mdpi.com While specific preclinical studies quantifying the direct impact of this compound on SOD activity or lipid peroxidation are not available in the search results, its therapeutic potential in conditions like diabetic nephropathy suggests it may help mitigate oxidative stress. researchgate.net The reduction of Ang II, which can promote oxidative stress, is a plausible mechanism for such an effect.
Evaluation of Tissue Remodeling Markers (e.g., Collagen Deposition, Fibrotic Gene Expression)
Tissue fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins like collagen, is a pathological hallmark of many chronic diseases, including cardiovascular and renal disorders. frontiersin.org The expression of fibrotic genes, such as those for collagen (e.g., COL1A1, COL1A2), is a key indicator of this process. nih.govnih.gov
In a preclinical model of lung fibrosis, treatment with an inhibitor of JNK attenuated the gene expression of collagen 1A1 and reduced peribronchiolar collagen deposition. nih.gov In another study on hepatic fibrosis, the expression of a repressor of transforming growth factor-beta (TGF-β)/Smad signaling, driven by a collagen gene enhancer, suppressed the progression of fibrosis. nih.gov TGF-β is a potent pro-fibrotic cytokine that stimulates collagen gene transcription. nih.gov
This compound has shown anti-remodeling effects in animal models. researchgate.net In a murine bleomycin model, it was observed to reduce pulmonary vascular remodeling. researchgate.netresearchgate.net Furthermore, in an engineered human connective tissue model designed to mimic cardiac fibrosis, an anti-fibrotic inhibitor targeting Hsp90 prevented adverse architectural changes, including preserving collagen fiber alignment and reducing the degree of collagen structuration. biorxiv.org This treatment also lowered the gene and protein expression of key pro-fibrotic markers. biorxiv.org Although this study did not directly use this compound, it highlights the types of markers used to evaluate anti-fibrotic efficacy. The demonstrated ability of this compound to alleviate cardiac remodeling induced by pressure overload and Ang II suggests it may positively impact markers of tissue remodeling like collagen deposition and fibrotic gene expression. researchgate.netnih.gov
Table 2: Compound Names Mentioned
Pharmacokinetic Profiles of this compound in Preclinical Species for Research Design
The design of preclinical research involving the therapeutic agent this compound, a recombinant human angiotensin-converting enzyme 2 (rhACE2), relies heavily on a thorough understanding of its pharmacokinetic properties in relevant animal models. These characteristics, encompassing absorption, distribution, metabolism, and excretion (ADME), as well as its half-life and clearance rates, are fundamental to establishing appropriate research protocols.
Preclinical investigations have provided insights into the ADME profile of this compound across various species, informing its development and research applications.
Absorption: Studies in mice have shown that following subcutaneous injection, this compound is detectable in the plasma, indicating it can be absorbed through either lymphatic vessels or directly across capillary walls. imrpress.comahajournals.org The route of administration significantly influences its systemic bioavailability. For instance, inhalation of APN01 (another designation for this compound) in beagle dogs resulted in very low systemic bioavailability. technologynetworks.comacs.org
Distribution: As a recombinant form of a naturally occurring enzyme, the distribution of this compound is expected to be influenced by the expression patterns of its endogenous counterpart, ACE2. ACE2 is predominantly expressed in the endothelial cells of the lungs, gastrointestinal tract, heart, and kidneys. biovendor.comersnet.org This suggests that these organs are likely major sites of distribution and action for intravenously administered this compound. In healthy human subjects, the volume of distribution has been observed to be slightly higher than that of plasma. imrpress.comimrpress.com
Metabolism: The primary mechanism of action of this compound is its enzymatic activity, which constitutes its metabolism. It functions by cleaving angiotensin II (Ang II) into angiotensin-(1-7) nih.govresearchgate.net. This process is a key part of the renin-angiotensin system (RAS) regulation. In various animal models, administration of this compound has been shown to rapidly decrease plasma levels of Ang II. ahajournals.org
Excretion: Detailed preclinical studies on the specific excretion pathways of this compound in animal models are not extensively reported in publicly available literature. As a protein-based therapeutic, it is anticipated that its clearance from the body involves proteolytic degradation into smaller peptides and amino acids, which are then recycled or eliminated. The kidneys are likely involved in the clearance of the compound and its metabolites. clinicaltrials.gov
Table 1: Summary of Preclinical ADME Characteristics of this compound
| Parameter | Animal Model | Findings | Citation |
|---|---|---|---|
| Absorption | Mice | Detectable in plasma after subcutaneous injection, suggesting absorption via lymphatics or capillaries. | imrpress.comahajournals.org |
| Beagle Dogs | Very low systemic bioavailability following inhalation. | technologynetworks.comacs.org | |
| Distribution | General | Expected to distribute to tissues with high ACE2 expression, such as lungs, gut, heart, and kidneys. | biovendor.comersnet.org |
| Metabolism | General | Enzymatically cleaves Angiotensin II to Angiotensin-(1-7). | nih.govresearchgate.net |
| Excretion | General | Specific pathways not detailed; likely involves proteolytic degradation and renal clearance. | clinicaltrials.gov |
The half-life and clearance of this compound are critical parameters for designing dosing regimens in preclinical studies. These have been investigated in a limited number of animal models.
In beagle dogs, the median plasma half-life of inhaled APN01 was found to be 41 hours. technologynetworks.comacs.org In contrast, studies in rats have shown that the half-life of the related peptide, Angiotensin-(1-7), is very short, in the range of seconds, and that its clearance is significantly affected by ACE inhibitors. researchgate.net While not a direct measure of this compound's half-life, this highlights the dynamic nature of the system in which it operates.
Systemic clearance of this compound has been calculated in human clinical trials, but detailed clearance data from preclinical animal studies are not widely available. clinicaltrials.gov The clearance of protein therapeutics is often complex, involving both target-mediated drug disposition and non-specific clearance mechanisms.
Table 2: Half-life of this compound in a Relevant Research Species
| Animal Model | Route of Administration | Half-life (t½) | Citation |
|---|---|---|---|
| Beagle Dog | Inhalation | 41 hours (median plasma) | technologynetworks.comacs.org |
Advanced Research Methodologies and Analytical Approaches Applied to Gsk 2586881 Research
Biophysical Techniques for Studying Enzyme Kinetics and Ligand Binding
The characterization of GSK-2586881's enzymatic function and its interactions with substrates and inhibitors relies heavily on a variety of biophysical techniques. These methods provide quantitative data on the rates of enzymatic reactions and the affinity with which molecules bind to the enzyme.
Enzyme Kinetics Assays: The core function of this compound is its enzymatic activity, specifically the cleavage of angiotensin II (Ang II) into Angiotensin-(1-7). guidetopharmacology.orgclinicaltrials.gov To quantify this activity, researchers employ specialized kinetic assays. These assays typically involve incubating this compound with its substrate, Ang II, and measuring the rate of product formation, Ang-(1-7), over time. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which are fundamental to understanding the enzyme's efficiency.
Ligand Binding Assays: To assess the interaction of this compound with various molecules, including its substrates and potential inhibitors, ligand binding assays are indispensable. giffordbioscience.com These assays measure the strength of the binding, or affinity, between the enzyme and a ligand. giffordbioscience.com Techniques such as radioligand binding assays, where a radioactive molecule is used to track binding, provide high sensitivity for quantifying these interactions. giffordbioscience.comdiscoverx.com An electrochemiluminescence bridging assay has been specifically validated and used to measure the presence of anti-ACE2 binding antibodies in samples from clinical studies involving this compound. clinicaltrials.gov
| Technique | Parameter Measured | Significance in this compound Research |
| Enzyme Kinetic Assays | Rate of Angiotensin II conversion to Angiotensin-(1-7) (kcat, Km) | Determines the enzymatic efficiency and functional activity of this compound. |
| Ligand Binding Assays | Binding affinity (Kd, Ki) of ligands to this compound | Quantifies the strength of interaction with substrates, inhibitors, and antibodies. |
| Electrochemiluminescence Bridging Assay | Presence of anti-ACE2 binding antibodies | Assesses the immunogenic potential of this compound in biological systems. clinicaltrials.gov |
Proteomic and Transcriptomic Profiling to Uncover Systemic Effects of ACE2 Modulation
The administration of this compound, by augmenting ACE2 activity, can induce widespread changes in the body's protein and gene expression landscapes. Proteomic and transcriptomic profiling are powerful 'omics' technologies used to obtain a global view of these systemic effects.
Proteomics: This involves the large-scale study of proteins, their structures, and functions. In the context of this compound research, proteomic analyses of plasma and tissue samples can identify changes in protein levels following treatment. For instance, studies have shown that infusion of GSK2586881 was associated with an increase in the plasma protein levels of Superoxide (B77818) Dismutase 2 (SOD2) and a reduction in inflammatory markers. ersnet.org These findings provide insights into the downstream pathways modulated by enhanced ACE2 activity.
Transcriptomics: This is the study of the complete set of RNA transcripts produced by the genome. By analyzing the transcriptome, researchers can determine which genes are up- or down-regulated in response to this compound. This can reveal the genetic pathways influenced by ACE2 modulation, such as those involved in inflammation and cellular stress responses. While direct transcriptomic data on this compound is limited in the provided search results, the principle is a cornerstone of understanding the systemic impact of such a compound. Genome-wide integration of transcriptomics and antibody-based proteomics has been used to analyze human tissue-specific expression of ACE2. jacc.org
| Omics Approach | Molecules Analyzed | Insights Gained for this compound |
| Proteomics | Proteins | Identification of changes in plasma and tissue protein levels (e.g., SOD2, inflammatory markers) to understand downstream effects. ersnet.org |
| Transcriptomics | RNA Transcripts | Determination of gene expression changes to reveal genetic pathways influenced by ACE2 modulation. |
Advanced Imaging Modalities in Preclinical Disease Models (e.g., Micro-CT, Echocardiography)
Preclinical studies in animal models are essential for evaluating the in vivo effects of compounds like this compound. Advanced imaging techniques provide non-invasive ways to assess anatomical and functional changes in these models.
Micro-Computed Tomography (Micro-CT): This high-resolution imaging technique provides detailed three-dimensional anatomical information. nih.govornl.gov In preclinical research, it can be used to visualize organs and tissues with high precision, allowing for the assessment of structural changes in disease models. nih.govornl.gov For cardiac studies, micro-CT can generate 3D reconstructions of the heart, enabling accurate measurement of ventricular function and remodeling. sc.edu
Echocardiography: This ultrasound-based imaging modality is a standard for assessing cardiac structure and function in real-time in preclinical models. sc.edu It is used to measure parameters such as ejection fraction, cardiac output, and wall motion, providing critical data on the physiological effects of compounds that modulate the cardiovascular system.
These imaging modalities are crucial for understanding the therapeutic potential of this compound in conditions such as pulmonary arterial hypertension, where it has been shown to improve cardiac output and pulmonary vascular resistance. ersnet.org
| Imaging Modality | Type of Information | Application in Preclinical Models |
| Micro-Computed Tomography (Micro-CT) | High-resolution 3D anatomical data | Assessment of structural changes in organs and tissues. nih.govornl.gov |
| Echocardiography | Real-time cardiac structure and function | Measurement of cardiac parameters like ejection fraction and cardiac output. sc.edu |
Computational Biology and Molecular Dynamics Simulations for ACE2-Substrate Interactions
Computational approaches play a vital role in understanding the molecular interactions between ACE2 and its substrates at an atomic level. These methods complement experimental data and can guide further research.
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time. mdpi.comnih.govnih.gov Researchers have used MD simulations to study the binding of substrates like angiotensin II to the active site of ACE2. core.ac.uk These simulations can reveal the conformational changes that occur upon binding and identify the key amino acid residues involved in the interaction, providing a dynamic picture of the enzyme-substrate complex. core.ac.uknih.gov
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is often used to screen virtual libraries of compounds for their potential to bind to a target protein like ACE2. This can help in identifying new potential inhibitors or understanding the binding modes of known ligands.
Scientists at GlaxoSmithKline utilize computational biology, including molecular dynamics simulations and docking studies, in their research. researchgate.net
| Computational Method | Principle | Application to ACE2 Research |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. mdpi.comnih.govnih.gov | Provides insights into the dynamic interactions and conformational changes of the ACE2-substrate complex. core.ac.uknih.gov |
| Molecular Docking | Predicts the binding orientation of molecules. mdpi.com | Screens for potential ligands and helps understand their binding modes to ACE2. |
Gene Editing and Gene Silencing Techniques for Pathway Validation in Cellular Systems
To confirm the specific roles of genes and pathways affected by this compound, researchers employ gene editing and silencing techniques in cellular models. These methods allow for the precise manipulation of gene expression to validate their function.
CRISPR-Cas9 Gene Editing: The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for the precise modification of DNA sequences. nih.govthermofisher.com In the context of ACE2 research, CRISPR can be used to create cell lines with a knockout of the ACE2 gene. nih.gov By comparing these knockout cells with normal cells, researchers can definitively determine which cellular processes are dependent on ACE2. This is a powerful method for validating the pathways through which this compound exerts its effects.
| Technique | Mechanism | Purpose in ACE2/GSK-2586881 Research |
| CRISPR-Cas9 | Precise DNA editing to create gene knockouts or modifications. nih.govthermofisher.com | To definitively validate the role of ACE2 in specific cellular pathways. |
| siRNA (RNA Interference) | Silencing of specific genes by degrading their mRNA. nih.govthermofisher.comgene-quantification.de | To study the functional consequences of reduced ACE2 expression and validate on-target effects. nih.gov |
Conceptual Future Research Trajectories and Scientific Implications of Gsk 2586881 Research
Elucidating Novel Pathophysiological Roles of ACE2 Beyond Established Paradigms
Research into GSK-2586881 has broadened the understanding of ACE2's function far beyond its classical role as a negative regulator of the Renin-Angiotensin System (RAS). The enzyme's primary function is to convert angiotensin II (Ang II), a potent vasoconstrictor and pro-inflammatory peptide, into angiotensin-(1-7), which generally has counter-regulatory effects. proquest.comguidetopharmacology.org
Studies involving this compound in ARDS confirmed its mechanism of action by demonstrating a rapid decrease in Ang II levels and a corresponding increase in angiotensin-(1-7) and angiotensin-(1-5) levels. researchgate.netnih.gov This confirmed target engagement in a critical illness setting. However, the trials also highlighted the complexity of ACE2's role in lung injury. In preclinical models, mice deficient in ACE2 were shown to develop more severe acute lung injury, a condition that improved with the repletion of recombinant ACE2. proquest.com This underscores ACE2's protective role in maintaining lung health.
Furthermore, the emergence of SARS-CoV-2, which uses ACE2 as its primary cellular entry receptor, has dramatically expanded the relevance of this enzyme. guidetopharmacology.orgki.se Research has shown that a soluble form of ACE2, like this compound, can act as a decoy, binding to the virus and preventing it from infecting cells. guidetopharmacology.org This has opened up a new paradigm for ACE2 as a key player in infectious diseases, with direct implications for developing antiviral therapies.
Investigating Synergy of ACE2 Modulation with Other Therapeutic Pathways in Research Settings
The insights from this compound research suggest that modulating ACE2 activity may be most effective when combined with other therapeutic strategies. Given that the RAS system has widespread effects on inflammation, fibrosis, and vascular function, there is a strong rationale for investigating synergistic combinations in research settings.
Future preclinical studies could explore the combination of rhACE2 with agents that target parallel or downstream pathways. For instance, in the context of ARDS, combining ACE2 modulation with specific anti-inflammatory agents (e.g., cytokine inhibitors) or therapies aimed at protecting the vascular endothelium could offer a multi-pronged approach to mitigating lung injury. The observation that this compound administration led to a trend towards decreased interleukin-6 (IL-6) concentrations in ARDS patients suggests a potential link with inflammatory pathways that could be further exploited. researchgate.netnih.gov
Identifying Predictive Biomarkers for Efficacy in Preclinical Models to Guide Future Research
A significant challenge highlighted by the this compound clinical trials was the lack of clinical improvement despite clear evidence of pharmacological activity. proquest.com This suggests that not all patients with a given diagnosis may respond to ACE2 augmentation. A critical future research direction is the identification of predictive biomarkers to identify patient subpopulations most likely to benefit.
The this compound ARDS trial revealed that many patients had low baseline levels of Ang II, potentially limiting the therapeutic impact of an enzyme that degrades it. nih.gov This finding suggests that baseline RAS activation could be a critical biomarker. Future preclinical and clinical research should focus on stratifying subjects based on their RAS profile (e.g., levels of Ang II, renin, and aldosterone) to test the efficacy of ACE2-based therapies in a more targeted manner. Other potential biomarkers could include markers of inflammation (like IL-6) and endothelial injury.
Table 1: Key Pharmacodynamic and Biomarker Findings from this compound Clinical Trials
| Biomarker | Condition Studied | Observed Effect of this compound | Reference |
|---|---|---|---|
| Angiotensin II | ARDS, Healthy Volunteers | Rapidly decreased | researchgate.netnih.gov |
| Angiotensin-(1-7) | ARDS, Healthy Volunteers | Increased | researchgate.netnih.gov |
| Angiotensin-(1-5) | ARDS | Increased | researchgate.net |
| Interleukin-6 (IL-6) | ARDS | Trend towards a decrease | researchgate.netnih.gov |
| Pulmonary Artery Systolic Pressure (PASP) | Healthy Volunteers (Hypoxia) | No clinically relevant difference from placebo | nih.gov |
Exploring the Broader Immunomodulatory Effects of Recombinant ACE2
The function of the ACE2/angiotensin-(1-7) axis extends beyond simple vasodilation to include significant immunomodulatory effects. It acts as a crucial counter-regulatory pathway to the pro-inflammatory actions of the ACE/Ang II axis. proquest.com The trend toward lower IL-6 levels in ARDS patients treated with this compound provides a clinical hint of these effects. researchgate.netnih.gov
Future research should systematically explore these immunomodulatory properties. Preclinical models of inflammatory diseases could be used to dissect the specific cellular and molecular pathways through which rhACE2 exerts its anti-inflammatory effects. This could involve examining its impact on immune cell activation, cytokine production profiles, and inflammatory signaling cascades. Understanding these broader effects could unlock the therapeutic potential of ACE2 modulation in a wider range of immune-mediated diseases.
Informing the Design of Next-Generation ACE2-Targeting Strategies Based on this compound Insights
The experience with this compound provides invaluable lessons for the design of future ACE2-targeting therapies. One of the inherent challenges with recombinant proteins is their pharmacokinetic profile, including a potentially short half-life in circulation, which can make sustained therapeutic activity difficult to achieve. researchgate.net
Next-generation strategies are already addressing this. For example, research is underway on bioengineered soluble ACE2 proteins with a longer duration of action. nih.gov Furthermore, the route of administration is being re-evaluated based on the therapeutic goal. For respiratory infections like SARS-CoV-2, intranasal delivery of a soluble ACE2 decoy protein has shown improved survival and organ protection in animal models compared to systemic administration, highlighting the importance of targeted delivery. nih.gov The knowledge gained from the systemic administration of this compound emphasizes the need for these more advanced and targeted approaches to fully harness the therapeutic potential of ACE2.
Q & A
Q. What is the structural and functional basis of GSK-2586881 as a recombinant ACE2 protein?
this compound is a truncated version of human ACE2, containing residues 1-740 of the extracellular domain responsible for enzymatic activity and viral spike (S) protein binding. Its design mimics native ACE2, enabling competitive inhibition of SARS-CoV-2 entry by binding to the viral S protein, thereby preventing host cell interaction . Researchers should characterize its structural homology to full-length ACE2 using crystallography or cryo-EM and validate binding affinity via surface plasmon resonance (SPR) or ELISA.
Q. What preclinical evidence supports this compound’s potential in mitigating acute lung injury?
Preclinical studies suggest that this compound may reduce pulmonary damage by restoring ACE2 activity, which regulates angiotensin II levels and prevents excessive inflammation. Experimental models (e.g., murine acute lung injury) should measure outcomes like cytokine profiles (IL-6, TNF-α), histopathological changes, and lung function metrics (e.g., oxygenation index) . Control groups must include ACE2 knockout models to isolate mechanism-specific effects.
Q. How can researchers access historical clinical trial data for this compound?
While this compound was discontinued in Phase II trials (2019), researchers can retrieve partial data from clinical trial registries (e.g., ClinicalTrials.gov ) or publications referencing NCT03557104. Cross-referencing with bibliographic databases like PubMed or Google Scholar using keywords like "ACE2 recombinant protein" and "Phase II respiratory trials" may yield secondary analyses .
Advanced Research Questions
Q. What methodological challenges arise when designing in vitro assays to evaluate this compound’s dual role in viral inhibition and immune modulation?
Researchers must distinguish between direct antiviral effects (e.g., pseudovirus neutralization assays) and immunomodulatory outcomes (e.g., macrophage polarization assays). Confounding factors include batch variability in recombinant protein production and off-target interactions with other RAS pathway components. Standardizing cell lines (e.g., Vero E6 for viral entry) and including ACE2-negative controls can mitigate bias .
Q. How should contradictory data on ACE2 expression and COVID-19 severity be reconciled in the context of this compound?
While some studies correlate low ACE2 with severe lung injury, others suggest viral downregulation of ACE2 exacerbates disease. To address this, researchers should perform longitudinal biomarker analyses (e.g., serum ACE2 levels) in animal models treated with this compound and compare outcomes against placebo groups. Meta-analyses of existing ACE2 modulation studies may clarify context-dependent effects .
Q. What strategies can optimize this compound’s pharmacokinetic profile for inhaled delivery?
Inhaled formulations face challenges like protein stability and mucosal penetration. Methodological approaches include:
- Nebulization efficiency tests : Measure aerosolized particle size distribution and protein integrity post-nebulization.
- Mucociliary clearance assays : Use ex vivo tracheal models to assess retention time.
- PEGylation or Fc fusion : Evaluate half-life extension via size-exclusion chromatography or in vivo biodistribution studies .
Q. How can researchers investigate the potential for viral escape mutations under this compound pressure?
Serial passaging of SARS-CoV-2 in the presence of subtherapeutic this compound concentrations can identify resistance mutations. Whole-genome sequencing and structural modeling (e.g., molecular dynamics simulations) of S protein-ACE2 interactions will highlight mutation hotspots. Cross-resistance studies with monoclonal antibodies are critical for assessing clinical relevance .
Data Interpretation and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?
Non-linear regression models (e.g., four-parameter logistic curves) are suitable for dose-response data. For multi-omics datasets (e.g., transcriptomics/proteomics), apply false discovery rate (FDR) corrections and hierarchical clustering to identify pathways affected by ACE2 modulation. Reproducibility requires pre-registered analysis plans and raw data deposition in repositories like Zenodo .
Q. How should researchers address the lack of published Phase III data when proposing this compound for repurposing?
Focus on mechanistic overlap between SARS-CoV-2 and other ACE2-dependent pathologies (e.g., pulmonary hypertension). Use computational docking studies to predict efficacy against emerging variants and leverage existing pharmacokinetic data from Phase I/II trials to justify dosing regimens. Collaborative data-sharing initiatives (e.g., CTIS) can fill evidence gaps .
Ethical and Translational Considerations
Q. What ethical considerations arise when repurposing a discontinued drug like this compound for new indications?
Researchers must address historical trial discontinuation reasons (e.g., strategic prioritization vs. safety signals) through regulatory document reviews. Preclinical toxicity studies should include multi-organ assessments (e.g., renal/hepatic function) to rule out off-target effects. Transparent reporting of negative results is essential to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
